molecular formula C21H16N4O3S2 B12187561 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

Cat. No.: B12187561
M. Wt: 436.5 g/mol
InChI Key: LZHKRQAQNMRUQY-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a quinoxaline moiety, and a methoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves multiple steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with quinoxaline-6-amine under appropriate conditions to form the target compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzylidene group.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of metabolic pathways essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to oxidative stress and apoptosis .

Comparison with Similar Compounds

When compared to other similar compounds, 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide stands out due to its unique combination of structural features. Similar compounds include:

  • 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

These compounds share the thiazolidinone core but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the quinoxaline moiety in the target compound adds to its uniqueness and potential versatility in various applications .

Properties

Molecular Formula

C21H16N4O3S2

Molecular Weight

436.5 g/mol

IUPAC Name

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide

InChI

InChI=1S/C21H16N4O3S2/c1-28-15-5-2-13(3-6-15)10-18-20(27)25(21(29)30-18)12-19(26)24-14-4-7-16-17(11-14)23-9-8-22-16/h2-11H,12H2,1H3,(H,24,26)/b18-10-

InChI Key

LZHKRQAQNMRUQY-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.